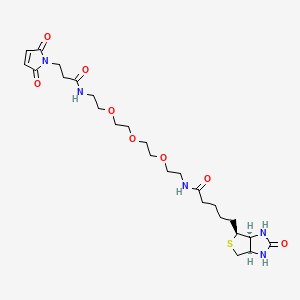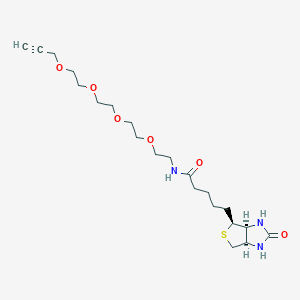
BIX 02565
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide” is a chemical compound with the molecular formula C26H30N6O2 . It is also known by the synonyms BIX 02565, 1311367-27-7, BIX-02565, and BIX02565 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C26H30N6O2/c1-17-11-12-27-25 (34)23-15-18-9-10-19 (16-22 (18)32 (17)23)24 (33)29-26-28-20-7-4-5-8-21 (20)31 (26)14-6-13-30 (2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3, (H,27,34) (H,28,29,33)/t17-/m1/s1 . The compound has a molecular weight of 458.6 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.6 g/mol . It has an XLogP3-AA value of 3.1, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Inhibition von ribosomalen S6-Kinasen (RSKs)
BIX 02565 ist ein hochpotenter nanomolarer Inhibitor der Isoformen der ribosomalen S6-Kinase (RSK) {svg_1}. Die RSK-Isoformen werden durch Wachstumsfaktoren, Zytokine, Peptidhormone und Neurotransmitter aktiviert, die den Ras-ERK-Signalweg stimulieren {svg_2}. Dies macht this compound zu einer attraktiven Verbindung, um die Rolle von RSK-Kinasen zu untersuchen {svg_3} {svg_4}.
Herz-Kreislauf-Forschung
Ein wichtiges kardiovaskuläres Ziel von RSK ist die Na+/H+-Austauscher-Isoform 1 (NHE1) {svg_5}. Die Aktivierung des NHE im Myokardgewebe ist entscheidend für die pH-Aufrechterhaltung in der frühen Phase des zellulären Stresses {svg_6}. Über längere Zeiträume kann diese Aktivierung von NHE jedoch zu einer Ca2+-Überlastung führen, die mit kardialer Hypertrophie assoziiert wurde {svg_7}. This compound könnte durch die Inhibition von RSK die Aktivierung von NHE potenziell reduzieren, während der zelluläre pH-Wert erhalten bleibt {svg_8}.
Krebsforschung
Erhöhte RSK-Aktivierung ist an der Ätiologie multipler Pathologien beteiligt, darunter zahlreiche Krebsarten {svg_9}. Durch die Inhibition von RSK könnte this compound potenziell in der Krebsforschung eingesetzt werden.
Fibroseforschung
RSK-Aktivierung ist auch an Leber- und Lungenfibrose beteiligt {svg_10}. Daher könnte this compound in der Fibroseforschung eingesetzt werden.
Infektionsforschung
RSK-Aktivierung ist an Infektionen beteiligt {svg_11}. Daher könnte this compound in der Infektionsforschung eingesetzt werden.
Adrenerge Rezeptorinhibition
This compound zeigt eine Inhibition von adrenergen Rezeptorsubtypen (α1A, α2A, α1B und β2) und dem Imidazolin-I2-Rezeptor {svg_12}. Diese Rezeptoren spielen wichtige Rollen bei der Regulation des Gefäßtonus und der Herzfunktion {svg_13}.
Pharmakokinetische Forschung
This compound zeigte in einem Nagetiermodell in vivo einen steilen und dosisabhängigen Abfall des mittleren arteriellen Drucks, der von einer ausgeprägten Bradykardie begleitet wurde {svg_14}. Dies macht es zu einem möglichen Kandidaten für pharmakokinetische Forschung.
Arzneimittel-Wechselwirkungsforschung
This compound hat ein niedriges Arzneimittel-Wechselwirkungspotenzial, gemessen an der CYP-Inhibition, der CYP-3A4-Inaktivierung und der PXR-vermittelten CYP-3A4-Induktion {svg_15}. Dies macht es zu einem möglichen Kandidaten für die Forschung zu Arzneimittel-Wechselwirkungen.
Wirkmechanismus
Target of Action
BIX 02565, also known as (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide, is a highly potent inhibitor of the ribosomal S6 kinase (RSK) isoforms . RSK is part of the AGC subfamily in the human kinome and is activated by growth factors, cytokines, peptide hormones, and neurotransmitters that stimulate the Ras-ERK pathway .
Mode of Action
This compound inhibits RSK kinases in the nanomolar range . It also demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . The compound has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity .
Pharmacokinetics
This compound has excellent pharmacokinetics in rodents . In vitro DMPK and CMC parameters indicate that the compound has a logP of 3.39, a CACO permeability at pH 7.4 of 4.4 *10^-6 cm/s, and a CACO efflux ratio of 16.6 . The compound also shows microsomal stability (human/rat) of less than 30/10 .
Result of Action
In an animal model, this compound showed a dose-dependent decrease in mean arterial pressure accompanied by bradycardia . The off-target pharmacology of this compound makes it potentially difficult to distinguish efficacy as a result of off-target RSK2 .
Action Environment
It is known that the compound is well suited for both in vitro and in vivo experiments . Its overall balanced profile makes it an attractive compound to study the role of RSK kinases .
Eigenschaften
IUPAC Name |
(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMXXVNQAFCXKK-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of BIX02565?
A1: BIX02565 is a selective inhibitor of ribosomal S6 kinase (RSK). [, ] It exerts its effects by binding to RSK and preventing the phosphorylation of downstream targets. One such target is the Na+/H+ exchanger 1 (NHE1), which plays a crucial role in cardiomyocyte death during ischemia/reperfusion injury. [] By inhibiting RSK, BIX02565 reduces NHE1 phosphorylation at serine 703, thereby limiting its activity and protecting cardiac cells. []
Q2: How does BIX02565 compare to other RSK inhibitors, specifically in the context of NHE1 activity?
A2: While both BIX02565 and the dominant-negative RSK (DN-RSK) demonstrate cardioprotective effects, BIX02565 offers a unique advantage. [] Unlike some NHE1 inhibitors that block both agonist-stimulated and basal NHE1 activity (the latter being essential for cell survival), BIX02565 selectively inhibits the agonist-stimulated activity of NHE1. [] This selectivity makes it a potentially safer therapeutic option for conditions like myocardial infarction.
Q3: Are there any concerns regarding the specificity of BIX02565?
A3: Research suggests that BIX02565 might interact with kinases other than its intended target, RSK. [] Studies using a combination of SILAC (stable isotope labelling by amino acids in cell culture) and nucleotide acyl phosphate labelling revealed that BIX02565 interacts with kinases like Slk, Lok, and Mst1, albeit to a lesser extent than another RSK inhibitor, BI-D1870. [] This finding highlights the need for careful interpretation of results obtained using BIX02565 and emphasizes the importance of considering potential off-target effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

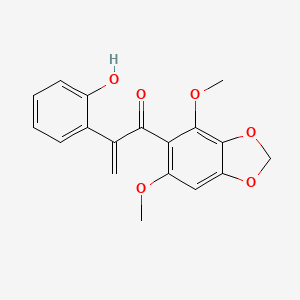
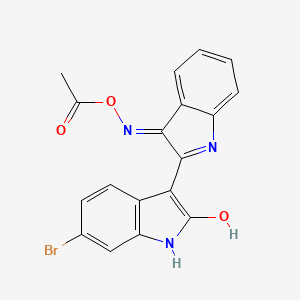


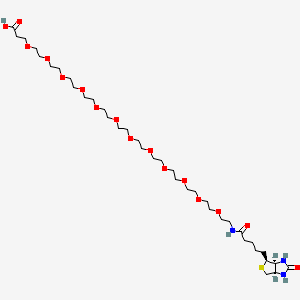
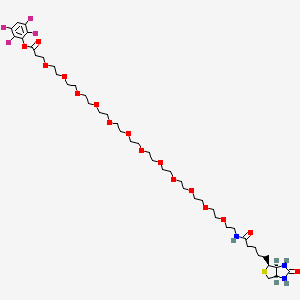

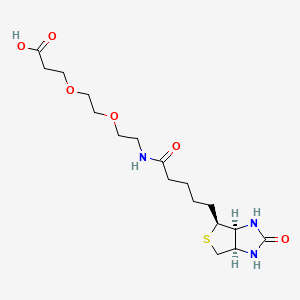
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)



